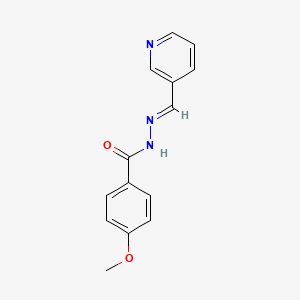

![molecular formula C16H16ClNO4S2 B5565929 N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule that contains several functional groups. These include a sulfonamide group (-SO2NH2), a thioether group (R-S-R’), and a 1,4-benzodioxine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonamide group could be introduced via a reaction with a sulfonyl chloride . The thioether group could be formed via a nucleophilic substitution reaction involving a haloalkane and a thiol . The 1,4-benzodioxine group could be synthesized through a variety of methods, including oxidative coupling or ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the sulfonamide and thioether groups could introduce polarity to the molecule, which would influence its physical properties and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be largely determined by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, especially under acidic or alkaline conditions. The thioether group could be oxidized to a sulfoxide or a sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility in water would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present in the compound .Applications De Recherche Scientifique

Antiviral and Antibacterial Applications

One study highlights the synthesis of derivatives related to N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, demonstrating certain derivatives possessing anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Additionally, various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide were synthesized and exhibited significant in vitro antibacterial activity, suggesting their use as antibacterial agents (Siddiqa et al., 2014). These findings demonstrate the compound's potential in developing treatments against viral and bacterial infections.

Anticancer Applications

Sulfonamides, including those structurally related to the compound , have been studied for their anticancer properties. One research outlined the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Arsenyan et al., 2016). Another study presented N-ethyl-N-methylbenzenesulfonamide derivatives with effective antimicrobial and antiproliferative properties against human cell lines, further supporting the sulfonamide's utility in cancer research (El-Gilil, 2019).

Antimicrobial Applications

In addition to antibacterial properties, novel sulfonamide derivatives have shown significant antimicrobial activity. A study synthesized new N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and evaluated their antibacterial efficacy, demonstrating moderate to good activity against various bacterial strains (Aziz‐ur‐Rehman et al., 2013). This research underlines the compound's potential in developing new antimicrobial treatments.

Synthesis and Catalytic Applications

The compound and its derivatives have also been utilized in synthesizing a wide array of heterocyclic compounds with potential biological applications. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized for antibacterial applications, showcasing the versatility of sulfonamides in medicinal chemistry (Azab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s biologically active, it could potentially be toxic or harmful if ingested or inhaled. It’s always important to use appropriate safety precautions when handling chemical substances .

Orientations Futures

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its reactivity under various conditions. It could also involve designing and synthesizing analogs with similar structures to modulate its properties or improve its activity .

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S2/c17-12-1-3-13(4-2-12)23-10-7-18-24(19,20)14-5-6-15-16(11-14)22-9-8-21-15/h1-6,11,18H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNXIJVJQKCUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H,3H-benzo[3,4-e]1,4-dioxin-6-ylsulfonyl)[2-(4-chlorophenylthio)ethyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

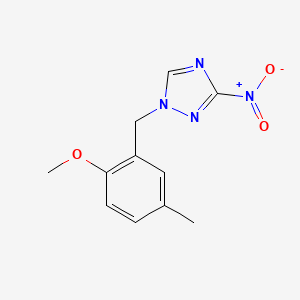

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

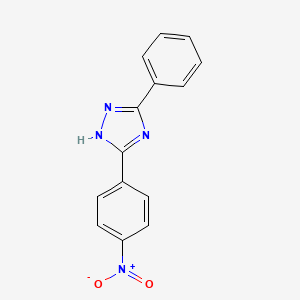

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

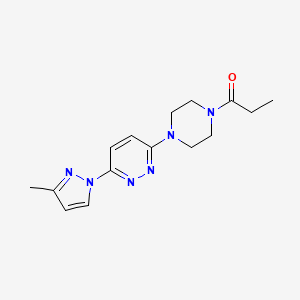

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)